molecular formula C18H21N3O2S B5795137 N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide

N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide

Cat. No. B5795137
M. Wt: 343.4 g/mol
InChI Key: QQFAOBCJMZDGFZ-UHFFFAOYSA-N
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Description

N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as TNP-470, and it belongs to a class of compounds known as angiogenesis inhibitors.

Scientific Research Applications

Plant Biology Research

The compound N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide, also known as EH-1, has shown potential in plant biology research. In a study conducted by Oh et al. (2017), EH-1 displayed significant biological activity by inducing a triple response in Arabidopsis seedlings. This response is akin to that induced by ethylene, a vital plant hormone. Through RNA sequencing and quantitative real-time polymerase chain reaction analysis, it was found that EH-1 significantly induced the expression of certain genes in Arabidopsis, suggesting a unique mechanism of action different from the ethylene precursor ACC. This finding is important for understanding plant growth and development mechanisms (Oh et al., 2017).

Chemical Synthesis and Derivative Studies

In chemical synthesis, N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide serves as a key compound in the synthesis of various derivatives. Katritzky et al. (1993) explored its utility in the preparation of specific naphthalene derivatives for dye production. Their research contributed to understanding the chemical pathways and potential applications of these derivatives in dye synthesis (Katritzky et al., 1993).

Antibacterial Research

In the field of antibacterial research, derivatives of this compound have shown promising results. Abbasi et al. (2015) synthesized and screened various derivatives for their antibacterial potential. The study highlighted the effectiveness of these compounds as potent antibacterial agents, opening new avenues for the development of antimicrobial therapies (Abbasi et al., 2015).

Antileishmania Study

In a study focused on antileishmania, the crystal structures of certain derivatives were examined. Borges et al. (2014) reported significant differences in the conformations of molecules used in an antileishmania study, providing insights into the activity of these compounds in aqueous media. This study contributed to understanding the structural basis of antileishmania activity and potential therapeutic applications (Borges et al., 2014).

properties

IUPAC Name

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFAOBCJMZDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide

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